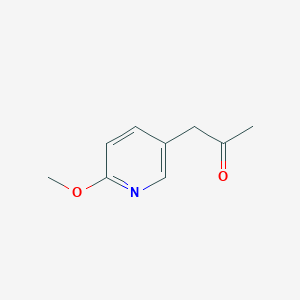

![molecular formula C14H13NO2S B3009267 ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate CAS No. 172869-48-6](/img/structure/B3009267.png)

ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a chemical compound with the CAS Number: 172869-48-6 . It has a molecular weight of 259.33 . The IUPAC name for this compound is ethyl 8-methyl-8H-thieno [2,3-b]indole-2-carboxylate .

Molecular Structure Analysis

The InChI code for ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is 1S/C14H13NO2S/c1-3-17-14(16)12-8-10-9-6-4-5-7-11(9)15(2)13(10)18-12/h4-8H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate is a solid substance .Scientific Research Applications

Antituberculosis Activity

Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate has shown promise as an antituberculosis agent. Tuberculosis (TB) remains a global health challenge, and novel compounds with antimycobacterial activity are crucial. Researchers have investigated this compound due to its potential inhibitory effects against Mycobacterium tuberculosis, the causative agent of TB .

Antitumor Properties

The thieno[2,3-b]indole scaffold has attracted attention in cancer research. Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate derivatives may exhibit antitumor activity by interfering with cancer cell growth, proliferation, or signaling pathways. Further studies are needed to explore its potential as a chemotherapeutic agent .

Antibacterial Effects

Compounds related to ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate have demonstrated antibacterial properties. These molecules could be valuable in combating bacterial infections, although specific mechanisms of action require elucidation .

Antifungal Activity

Fungal infections pose a significant health burden. Ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate derivatives might exhibit antifungal effects, making them potential candidates for developing new antifungal drugs .

Human 5-HT5A Receptor Binding Inhibition

The compound’s interaction with the human 5-HT5A receptor is intriguing. Modulating serotonin receptors can impact mood, cognition, and behavior. Investigating this binding inhibition could lead to novel therapeutic approaches for neurological disorders .

Material Chemistry and Chemical Engineering

Beyond biological applications, ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate derivatives find use in material chemistry and chemical engineering. Researchers explore their properties for designing functional materials, sensors, and devices .

Organic Electronic Applications

The thieno[2,3-b]indole moiety plays a role in organic electronics. It contributes to designing molecules for photo-sensitive and photovoltaic devices. Researchers have incorporated it into organic dyes and polymers for various applications .

Safety and Hazards

The safety information available indicates that this compound is associated with some hazards. The GHS pictograms indicate a signal word of "Warning" . Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

properties

IUPAC Name |

ethyl 4-methylthieno[2,3-b]indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2S/c1-3-17-14(16)12-8-10-9-6-4-5-7-11(9)15(2)13(10)18-12/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTYIJOLYQJQCNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)N(C3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 8-methyl-8H-thieno[2,3-b]indole-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(propan-2-yl)amino]ethyl}acetamide](/img/structure/B3009184.png)

![5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]furan-2-carboxamide](/img/structure/B3009188.png)

![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)propanoate](/img/structure/B3009190.png)

![2-[6-(2-Ethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3009194.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(thiophen-2-yl)urea](/img/structure/B3009195.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide](/img/structure/B3009196.png)

![1-[1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B3009197.png)

![4-(2-chloro-4-fluorobenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/structure/B3009203.png)

![6-Chloro-N-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-YL)methyl]-N-methylpyridine-3-sulfonamide](/img/structure/B3009204.png)

![2,6-Ditert-butyl-4-[3-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propylsulfanyl]propyl]phenol](/img/structure/B3009206.png)